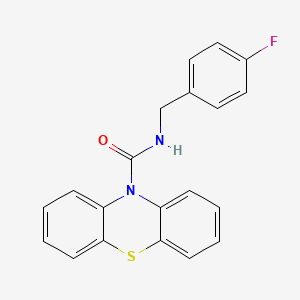

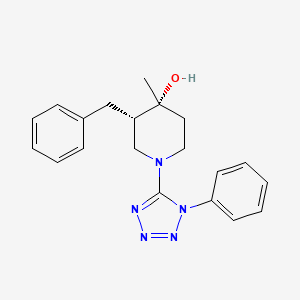

![molecular formula C15H14FN5O B5487552 2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5487552.png)

2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-fluorophenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-fluorophenyl)acetamide” is a compound that belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class . This class of compounds is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been achieved under green chemistry conditions via multicomponent reactions . The use of mild acidic conditions is strongly directed toward the regioselective synthesis of 5-aryl-7-methyl C-6-substituted TZP analogues, while the use of neutral ionic liquids shifted the regioselectivity towards 7-aryl-5-methyl derivatives .Molecular Structure Analysis

The molecular structure of “2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-fluorophenyl)acetamide” is characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine core . This core is an important heterocyclic scaffold in medicinal chemistry .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For instance, the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes was achieved in good to excellent yield using iodobenzene diacetate .科学研究应用

Anti-Tumor Activity and c-Met Kinase Inhibition

The compound exhibits promising anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa. Specifically, compound 22i demonstrates excellent anti-tumor effects with IC50 values of 0.83 ± 0.07 μM (A549), 0.15 ± 0.08 μM (MCF-7), and 2.85 ± 0.74 μM (HeLa). Additionally, it effectively inhibits c-Met kinase at the nanomolar level (IC50 = 48 nM) .

Antibacterial Properties

The synthesized compound shows promising antibacterial activity against standard bacteria and multidrug-resistant (MDR) clinical isolates. Its MIC values surpass those of reference drugs like cephalothin and chloramphenicol .

Influenza Virus RNA Polymerase Inhibition

Compound 20, based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, inhibits influenza virus RNA polymerase PA–PB1 subunit heterodimerization. This finding suggests its potential as an antiviral agent .

Photoluminescence and Thermal Stability

Three related compounds exhibit high photoluminescence quantum yields (over 86%) and thermal stability (decomposition temperatures in the range of 454-476 °C). Their exciton utilization efficiency via a “hot exciton” process is also noteworthy .

Novel Rigid Acceptors

Tris[1,2,4]triazolo[1,3,5]triazine derivatives, such as 3,7,11-tris(4-(10H-phenoxazin-10-yl)phenyl)tris([1,2,4]triazolo)[1,3,5]triazine (TTT-PXZ), are novel rigid acceptors with potential applications in materials science .

未来方向

The future directions for “2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-fluorophenyl)acetamide” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicinal chemistry . Additionally, the development of more efficient and green synthesis methods could be another area of focus .

属性

IUPAC Name |

2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O/c1-9-7-10(2)21-15(17-9)19-13(20-21)8-14(22)18-12-5-3-11(16)4-6-12/h3-7H,8H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJAQRMSLNJYRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)CC(=O)NC3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5487489.png)

![N-butyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5487507.png)

![N-[1-(4-ethylphenyl)ethyl]isonicotinamide](/img/structure/B5487538.png)

![N,N,2-trimethyl-7-(3,4,5-trimethoxybenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5487541.png)

![N-(3-chlorobenzyl)-5-[(3-hydroxypiperidin-1-yl)methyl]-N-methylisoxazole-3-carboxamide](/img/structure/B5487565.png)

![3-amino-5-chloro-4,6-dimethyl-N-1-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5487575.png)

![2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1-piperazinyl]nicotinamide dihydrochloride](/img/structure/B5487584.png)

![2-methyl-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide](/img/structure/B5487589.png)